molecular formula C8H9N5O2 B12679277 (6-Amino-9H-purin-8-yl)methyl acetate CAS No. 53130-86-2

(6-Amino-9H-purin-8-yl)methyl acetate

Katalognummer: B12679277
CAS-Nummer: 53130-86-2
Molekulargewicht: 207.19 g/mol
InChI-Schlüssel: ULXCKGMHUKQDJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Amino-9H-purin-8-yl)methyl acetate is a chemical compound with the molecular formula C8H9N5O2 and a molecular weight of 207.1894 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleotides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-9H-purin-8-yl)methyl acetate typically involves the acetylation of (6-Amino-9H-purin-8-yl)methanol. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete acetylation.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Amino-9H-purin-8-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding purine derivatives.

    Reduction: Reduction reactions can convert it into different purine analogs.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-8-carboxylic acid, while reduction may produce purine-8-methanol.

Wissenschaftliche Forschungsanwendungen

(6-Amino-9H-purin-8-yl)methyl acetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (6-Amino-9H-purin-8-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis and metabolism. The compound can inhibit or activate these enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base that pairs with cytosine in DNA and RNA.

    Hypoxanthine: An intermediate in the purine metabolism pathway.

Uniqueness

(6-Amino-9H-purin-8-yl)methyl acetate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity compared to other purine derivatives. Its acetylated form allows for different interactions and applications in various fields of research and industry .

Eigenschaften

CAS-Nummer

53130-86-2

Molekularformel

C8H9N5O2

Molekulargewicht

207.19 g/mol

IUPAC-Name

(6-amino-7H-purin-8-yl)methyl acetate

InChI

InChI=1S/C8H9N5O2/c1-4(14)15-2-5-12-6-7(9)10-3-11-8(6)13-5/h3H,2H2,1H3,(H3,9,10,11,12,13)

InChI-Schlüssel

ULXCKGMHUKQDJL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCC1=NC2=NC=NC(=C2N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.